molecular formula C20H20N4O3S B4582504 2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-(2,5-dimethoxyphenyl)ethanone

2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-(2,5-dimethoxyphenyl)ethanone

Cat. No. B4582504
M. Wt: 396.5 g/mol
InChI Key: YBWJJEJDYVRCKJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves multi-step chemical reactions, including the formation of triazole rings through cyclization processes and the introduction of alkyl or aryl groups. For instance, compounds with structural similarities have been synthesized through reactions involving isothiocyanates and hydrazides, leading to triazole derivatives with significant yields. These synthetic routes offer insights into potential methods for synthesizing the molecule , focusing on the incorporation of the triazole ring and subsequent functionalization (Analytical Sciences: X-ray Structure Analysis Online, 2005).

Molecular Structure Analysis

X-ray diffraction techniques, along with spectroscopic methods such as FTIR, NMR, and UV-Visible spectroscopy, are pivotal in characterizing the molecular structure of such compounds. These techniques provide detailed information on the molecular geometry, bond lengths, and angles, which are crucial for understanding the molecule's spatial configuration. Density Functional Theory (DFT) calculations further complement these experimental findings by predicting the molecule's electronic structure and properties, such as HOMO-LUMO gap and molecular electrostatic potential maps (Ç. Y. Ataol & Ö. Ekici, 2014).

Chemical Reactions and Properties

The molecule's reactivity can be inferred from studies on similar compounds, indicating potential reactions such as halogen exchange or esterification. These reactions not only demonstrate the compound's versatility in chemical synthesis but also suggest its ability to serve as a precursor for further chemical modifications. The presence of functional groups like the triazole ring and ether linkages in the molecule plays a significant role in its reactivity patterns (Li Hong-xia, 2007).

Physical Properties Analysis

The compound's physical properties, such as melting point, solubility, and crystalline structure, are crucial for its application in various fields. These properties depend on the molecule's structural features, including the arrangement of functional groups and overall molecular geometry. Experimental techniques like crystallography provide direct insights into the compound's solid-state structure, which is essential for understanding its physical behavior and stability (A. Nishiyama et al., 1983).

Scientific Research Applications

Experimental and Theoretical Studies

A study conducted by Ataol and Ekici (2014) synthesized and characterized a closely related compound, detailing its structure through IR, NMR, UV spectra, and X-ray diffraction methods. The research extensively used Density Functional Theory (DFT) to investigate the compound's vibrational assignments, chemical shifts, molecular orbital energies, and other electrostatic and thermodynamic properties. The UV–Visible spectrum was analyzed using the TD-DFT approach, highlighting the compound's electronic properties and energy transitions. This rigorous analysis underscores the compound's potential in understanding molecular interactions and properties (Ç. Y. Ataol & Ö. Ekici, 2014).

Synthesis of Key Intermediates

Diheteroaryl Thienothiophene Derivatives

Research by Mabkhot, Al-Majid, and Alamary (2011) explored the synthesis and chemical characterization of new diheteroaryl thienothiophene derivatives, showcasing the compound's versatility in forming bis-pyrimidine, bis-pyrazole, and other heterocyclic derivatives. This study illuminates the compound's potential in synthesizing novel organic materials with possible applications in materials science and organic electronics (Y. Mabkhot, A. Al-Majid, & A. S. Alamary, 2011).

Mechanistic Insights and Synthesis Techniques

The work of Rightmire, Hanusa, and Rheingold (2014) on the mechanochemical synthesis of base-free tris(allyl)aluminum complex provides insights into the innovative synthesis techniques that can be applied to related compounds. This study highlights the efficiency of solid-state reactions in synthesizing complex organometallic structures, opening new avenues for research in materials science and catalysis (Nicholas R. Rightmire, T. Hanusa, & A. Rheingold, 2014).

properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c1-4-11-24-19(16-7-5-6-10-21-16)22-23-20(24)28-13-17(25)15-12-14(26-2)8-9-18(15)27-3/h4-10,12H,1,11,13H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBWJJEJDYVRCKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)CSC2=NN=C(N2CC=C)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-(2,5-dimethoxyphenyl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-(2,5-dimethoxyphenyl)ethanone
Reactant of Route 2
Reactant of Route 2
2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-(2,5-dimethoxyphenyl)ethanone
Reactant of Route 3
Reactant of Route 3
2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-(2,5-dimethoxyphenyl)ethanone
Reactant of Route 4
2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-(2,5-dimethoxyphenyl)ethanone
Reactant of Route 5
2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-(2,5-dimethoxyphenyl)ethanone
Reactant of Route 6
Reactant of Route 6
2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-(2,5-dimethoxyphenyl)ethanone

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